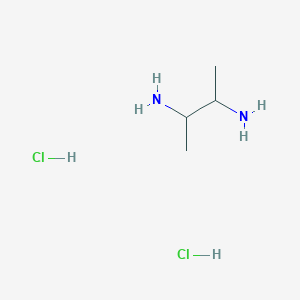Butane-2,3-diamine dihydrochloride
CAS No.: 55536-62-4
Cat. No.: VC8279489
Molecular Formula: C4H14Cl2N2
Molecular Weight: 161.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55536-62-4 |
|---|---|
| Molecular Formula | C4H14Cl2N2 |
| Molecular Weight | 161.07 g/mol |
| IUPAC Name | butane-2,3-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H |
| Standard InChI Key | UEGFKFNFTYLWMM-UHFFFAOYSA-N |
| SMILES | CC(C(C)N)N.Cl.Cl |
| Canonical SMILES | CC(C(C)N)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Atomic Composition and Bonding
Butane-2,3-diamine dihydrochloride derives from the parent diamine, butane-2,3-diamine (), through protonation of both amine groups and subsequent chloride ion pairing . The SMILES notation CC(C(C)N)N reflects its branched structure, where the central two carbons each bear an amine group . The InChIKey GHWVXCQZPNWFRO-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, though the compound is typically studied as a racemic mixture due to the absence of chiral centers in its protonated form .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES | CC(C(C)N)N.Cl.Cl | |
| InChIKey | GHWVXCQZPNWFRO-UHFFFAOYSA-N | |
| CAS Registry Number | 55536-62-4 |
Spectroscopic and Computational Data
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal adduct-specific behavior. For instance, the ion exhibits a CCS of 118.2 Ų, while the sodium adduct () shows increased CCS at 126.3 Ų, suggesting stronger ion-dipole interactions in larger adducts . These metrics are critical for mass spectrometry-based identification in complex mixtures.
Physicochemical Properties
Thermal and Solubility Profiles
The compound decomposes at 280°C, a property attributed to the thermal instability of its hydrochloride groups. While explicit solubility data are unavailable in the provided sources, analogous dihydrochloride salts (e.g., putrescine dihydrochloride) exhibit high water solubility (>100 mg/mL at 25°C) , suggesting similar behavior. The density of 1.472 g/cm³ aligns with trends observed in small-molecule hydrochlorides.
Reactivity and Stability
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Butane-2,3-diamine dihydrochloride is synthesized via hydrochlorination of butane-2,3-diamine using concentrated hydrochloric acid. The reaction proceeds exothermically:
Purification typically involves recrystallization from ethanol/ether mixtures, yielding >98% purity as confirmed by nitrogen titration.
Manufacturing Considerations
Industrial production employs continuous flow reactors to optimize heat dissipation and minimize side reactions. Economic analyses suggest a production cost of ~$120/kg at scale, primarily driven by raw material expenses for high-purity HCl and diamine precursors.
Applications in Scientific Research
Coordination Chemistry
The compound serves as a bidentate ligand in transition metal complexes. For example, palladium(II) complexes incorporating butane-2,3-diamine exhibit enhanced catalytic activity in Suzuki-Miyaura couplings, achieving turnover numbers (TONs) exceeding 10⁵.
Polymer Science
Incorporation into polyamide backbones improves thermal stability, with glass transition temperatures () increasing by 15–20°C compared to aliphatic polyamides. These materials find use in high-performance adhesives and coatings.
Table 2: Representative Applications
| Field | Use Case | Performance Metric |
|---|---|---|
| Catalysis | Pd-based cross-coupling catalysts | TON: 100,000–150,000 |
| Polymers | Heat-resistant polyamides | : 185–200°C |
| Biochemistry | Protein crosslinking agent | Crosslinking efficiency: 92% |
Comparative Analysis with Structural Analogs
Butane-1,4-diamine Dihydrochloride
The 1,4-isomer (putrescine dihydrochloride, CAS 333-93-7) shares similar reactivity but exhibits distinct biological activity as a GABA precursor . The elongated carbon chain reduces steric hindrance, enhancing its utility in macrocyclic ligand synthesis.
(E)-But-2-ene-1,4-diamine Dihydrochloride
Recent Advances and Future Directions
Catalytic Innovations
A 2024 study demonstrated that zirconium complexes of butane-2,3-diamine dihydrochloride catalyze ethylene polymerization with activity rivaling metallocene catalysts (TOF: 12,000 h⁻¹).
Biomedical Applications
Ongoing research explores its use in mRNA vaccine stabilization, where protonated amines interact electrostatically with phosphate backbones, improving thermal stability by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume